molecular formula C10H18N2O B13528522 n-Ethyl-N-(pyrrolidin-3-yl)cyclopropanecarboxamide

n-Ethyl-N-(pyrrolidin-3-yl)cyclopropanecarboxamide

Cat. No.: B13528522
M. Wt: 182.26 g/mol
InChI Key: PUANYZJMZLRPNL-UHFFFAOYSA-N
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Description

n-Ethyl-N-(pyrrolidin-3-yl)cyclopropanecarboxamide is a chemical compound with the molecular formula C10H18N2O It is characterized by the presence of a cyclopropane ring attached to a carboxamide group, which is further connected to a pyrrolidine ring substituted with an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Ethyl-N-(pyrrolidin-3-yl)cyclopropanecarboxamide typically involves the reaction of cyclopropanecarboxylic acid with N-ethylpyrrolidine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure the formation of the desired product. The general reaction scheme is as follows:

  • Cyclopropanecarboxylic acid is activated using DCC.
  • N-ethylpyrrolidine is added to the reaction mixture.
  • The reaction is allowed to proceed at room temperature or slightly elevated temperatures.
  • The product is purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the production process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

n-Ethyl-N-(pyrrolidin-3-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carboxamide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl group or the pyrrolidine ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted cyclopropanecarboxamides or pyrrolidines.

Scientific Research Applications

n-Ethyl-N-(pyrrolidin-3-yl)cyclopropanecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of n-Ethyl-N-(pyrrolidin-3-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-N-(pyrrolidin-3-yl)cyclopropanecarboxamide
  • N-Propyl-N-(pyrrolidin-3-yl)cyclopropanecarboxamide
  • N-Ethyl-N-(pyrrolidin-3-yl)butanecarboxamide

Uniqueness

n-Ethyl-N-(pyrrolidin-3-yl)cyclopropanecarboxamide is unique due to the presence of the cyclopropane ring, which imparts specific steric and electronic properties

Properties

Molecular Formula

C10H18N2O

Molecular Weight

182.26 g/mol

IUPAC Name

N-ethyl-N-pyrrolidin-3-ylcyclopropanecarboxamide

InChI

InChI=1S/C10H18N2O/c1-2-12(9-5-6-11-7-9)10(13)8-3-4-8/h8-9,11H,2-7H2,1H3

InChI Key

PUANYZJMZLRPNL-UHFFFAOYSA-N

Canonical SMILES

CCN(C1CCNC1)C(=O)C2CC2

Origin of Product

United States

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